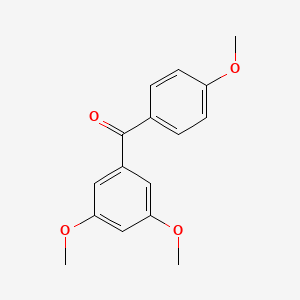

3,4',5-Trismethoxybenzophenone

Übersicht

Beschreibung

3,4’,5-Trismethoxybenzophenone: is a synthetic organic compound known for its potent phenolic antioxidant properties. It is an analog of trismethoxy resveratrol and has been shown to inhibit the growth of various human tumor cell lines . The compound is characterized by the presence of three methoxy groups attached to the benzophenone structure, which enhances its biological activity compared to its natural counterpart, resveratrol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3,4’,5-Trismethoxybenzophenon umfasst typischerweise die Reaktion von 3,4,5-Trimethoxybenzoylchlorid mit 4-Methoxybenzol in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 3,4’,5-Trismethoxybenzophenon durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt .

Analyse Chemischer Reaktionen

Knoevenagel Condensation

TMBP’s ketone group facilitates condensation reactions with aldehydes under basic conditions. For example:

-

Reaction with 4-methoxy-3-nitrobenzaldehyde :

In methanol with aqueous KOH, TMBP undergoes Claisen-Schmidt condensation to form chalcone derivatives. A 71% yield was achieved under these conditions .

Mechanism :-

Deprotonation of the aldehyde α-hydrogen by base.

-

Nucleophilic attack by the enolate on the benzophenone carbonyl.

-

Elimination of water to form the α,β-unsaturated ketone.

-

Hydrogenation Reactions

The ketone moiety in TMBP can be reduced to a secondary alcohol under catalytic hydrogenation:

-

Reduction using Pd/C :

In a mixture of THF and ethanol at 50°C under H₂, the ketone group is reduced to a diphenylmethanol derivative. This method achieved quantitative conversion in related benzophenone systems .

Demethylation and Subsequent Alkylation

Methoxy groups in TMBP can undergo demethylation to yield phenolic hydroxyl groups, enabling further functionalization:

-

Demethylation with HBr :

Methoxy groups are converted to hydroxyls under acidic conditions (e.g., HBr in acetic acid) . -

Alkylation of Hydroxyl Groups :

After demethylation, phenolic hydroxyls react with alkylating agents like 3-methyl-2-buten-2-ol in the presence of BF₃·Et₂O, forming alkylated derivatives. A patent demonstrated this process in 1,4-dioxane at 50–70°C, yielding substituted benzophenones .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in TMBP participate in electrophilic substitutions:

-

Nitration :

Methoxy groups activate the ring toward nitration. Nitration typically occurs at the para position relative to methoxy groups under mixed acid conditions. -

Sulfonation :

Concentrated H₂SO₄ introduces sulfonic acid groups, though specific data for TMBP remain limited .

Stability and Handling

TMBP is stable under ambient conditions but sensitive to strong acids/bases. It is sparingly soluble in water but dissolves in DMSO or DMF (20–30 mg/mL) . Solutions in aqueous buffers require dilution from organic solvents for stability .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 3,4',5-Trismethoxybenzophenone

This compound (TMBP) is a chemical compound with various scientific applications, particularly in biological and chemical research. Studies show TMBP's potential as an anti-leishmanial agent and its impact on cancer cells . It can be synthesized through different chemical reactions and has demonstrated various biological activities .

Biological Activities and Applications

- Anti-Leishmanial Effects: 3,3′,5,5′-Tetramethoxy-biphenyl-4,4′-diol (TMBP), synthesized through laccase-catalysis of 2,6-dimethoxyphenol, has displayed antioxidant and anticancer activity and is considered a potential drug candidate against Leishmania .

- Anticancer Activity: Research indicates that TMBP can inhibit the growth of liver cancer cells by inducing G2/M-phase cell cycle arrest .

Synthesis and Chemical Reactions

3,4',5-Trimethoxyacetophenone can be used as a reactant in several chemical syntheses :

- ** Chalcone Synthesis:** Reacting with N-methyl intermediates and potassium hydroxide in ethanol yields chalcone derivatives .

- Propenone Synthesis: Reacting with substituted benzaldehydes in methanol using sodium hydroxide produces propenones .

- Reaction with Imidazo[2,1-b]thiazole-5-carbaldehyde: Reacting with 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde in ethanol with sodium hydroxide yields trifluoromethyl derivatives .

Polyphenolic Compounds and Health

Flavonoids, including polyphenolic compounds, possess a 2-phenylchromone structure and are commonly found in plants . Cocoa polyphenols, such as flavanols, can positively affect cardiovascular, immunological, and digestive health . They can also modify risk factors associated with chronic conditions, including inflammation and oxidative stress . Dietary phenolic compounds can also act as prebiotic modulators of the gut microbiome, influencing their biological activity .

Structure-Activity Relationship Studies

- 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan derivative 4t has shown significant potency against murine leukemia, murine mammary carcinoma, human T-lymphoblastoid, and human cervix carcinoma cells .

- The compound inhibits the growth of various cancer cells, with IC50 values comparable to other known anticancer agents .

Data Table: Synthesis of 3',4',5'-Trimethoxyacetophenone Derivatives

| Reaction Conditions | Yield |

|---|---|

| Zirconium(IV) chloride, methoxybenzene, dichloromethane, 40°C, 48h | 63% |

| Sodium hydroxide, ethanol, water, 27°C, 4h | 80% |

| Potassium hydroxide, ethanol, 20°C, 24h | 34.2-93.1% |

| Sodium hydroxide, methanol | 76% |

| Potassium hydroxide, methanol, water, 0-20°C | 71% |

| Iodine, dimethyl sulfoxide, 110°C | 36% |

| Sodium hydroxide, dimethyl sulfoxide, 20°C | 55% |

Case Studies

- In-vitro evaluation of Tetramethoxy-biphenyl-4,4′-diol: A study evaluated the anti-leishmanial effect of TMBP against Leishmania (L.) amazonensis, investigating the mechanisms involved .

- This compound in Liver Cancer Cells: TMBP treatment of liver cancer cells resulted in significant growth inhibition and G2/M-phase cell cycle arrest .

Wirkmechanismus

3,4’,5-Trismethoxybenzophenone exerts its effects primarily by inhibiting tubulin assembly, which is crucial for cell division. This inhibition leads to cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells . The compound targets the microtubule network within the cell, disrupting its function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Resveratrol: Eine natürliche polyphenolische Verbindung mit antioxidativen Eigenschaften.

3,5,2’,4’-Tetramethoxy-trans-Stilben: Ein Resveratrol-Analogon mit verstärkter antiproliferativer Aktivität.

Einzigartigkeit: 3,4’,5-Trismethoxybenzophenon ist aufgrund seiner höheren Potenz im Vergleich zu Resveratrol einzigartig. Das Vorhandensein von Methoxygruppen verstärkt seine Fähigkeit, das Zellwachstum zu hemmen und Apoptose in Krebszellen zu induzieren . Darüber hinaus machen seine synthetische Zugänglichkeit und Stabilität es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen .

Biologische Aktivität

3,4',5-Trismethoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is characterized by three methoxy groups attached to the benzophenone structure, which may influence its biological effects. This article reviews the available literature on the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For example, a novel catechin-derived compound incorporating this benzophenone structure demonstrated significant antiproliferative activity against melanoma cell lines. The mechanism was linked to the compound's ability to bind to human dihydrofolate reductase, leading to down-regulation of folate cycle gene expression in these cells .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMECG | Melanoma | 12.5 | Inhibition of dihydrofolate reductase |

| TMECG | Colo 205 | 11.65 | Cytotoxicity through apoptosis |

| TMECG | MCF-7 | 8.43 | Cell cycle arrest at G1/S transition |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Dihydrofolate Reductase Inhibition : The compound effectively binds to dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair, thereby inhibiting cancer cell proliferation .

- Cell Cycle Arrest : Studies indicate that derivatives of this compound induce cell cycle arrest in the G1/S phase by inhibiting cyclin E expression, which is essential for cell cycle progression .

- Alteration of Tumor Microenvironment : Research has shown that exposure to benzophenone derivatives can alter immune cell populations within the tumor microenvironment, potentially affecting tumor growth and metastasis .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in resistant cancer cell lines, suggesting that this compound could enhance the efficacy of existing treatments .

Additionally, prenatal exposure studies have examined how benzophenone derivatives impact developmental processes and long-term health outcomes. These studies revealed that such compounds could impair autophagy and disrupt normal cellular functions in developing tissues .

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICXUWQPVOZNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640559 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94709-12-3 | |

| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.